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Compound of Interest |

Compound Name: 2-(3,5-Dichlorophenyl)acetic acid
CAS No.: 51719-65-4
Cat. No.: B031044
- 7

For Researchers, Scientists, and Drug Development Professionals
Introduction

2-(3,5-Dichlorophenyl)acetic acid (CAS No. 51719-65-4) is a halogenated aromatic
carboxylic acid.[1][2] Its chemical structure, featuring a dichlorinated phenyl ring attached to an
acetic acid moiety, imparts specific chemical properties that make it a valuable intermediate in
the synthesis of various target molecules.[1][2] Understanding the precise molecular geometry
and electronic environment is paramount for predicting its reactivity and potential biological
activity. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed
fingerprint of the molecule. This guide will dissect the NMR, IR, and MS data to provide a
comprehensive structural elucidation.

Molecular Structure and Properties

Before delving into the spectral data, a summary of the key physical and chemical properties of
2-(3,5-Dichlorophenyl)acetic acid is presented.
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Property Value

Chemical Formula CsHeCl202

Molecular Weight 205.04 g/mol [1][2]

CAS Number 51719-65-4[1][2]
Appearance White to off-white solid[2]
Melting Point 112-115 °CJ[2]

The molecular structure is visualized in the following diagram:

Caption: Molecular structure of 2-(3,5-Dichlorophenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule. For 2-(3,5-Dichlorophenyl)acetic acid, both *H and 3C NMR are essential for
structural confirmation.

'H NMR Spectroscopy: Protocol and Interpretation

Experimental Protocol: A small amount of 2-(3,5-Dichlorophenyl)acetic acid is dissolved in a
deuterated solvent, typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de),
containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is
acquired on a high-resolution NMR spectrometer.

Interpretation: The *H NMR spectrum is expected to show three distinct signals corresponding
to the aromatic protons, the methylene protons, and the carboxylic acid proton.

e Aromatic Protons: The 3,5-dichloro substitution pattern leads to a specific splitting pattern for
the aromatic protons. There are two equivalent protons at the C2 and C6 positions and one
proton at the C4 position. This will result in a triplet for the C4 proton and a doublet for the C2
and C6 protons.

o Methylene Protons (-CHz-): The two protons of the methylene group adjacent to the aromatic
ring are chemically equivalent and will appear as a singlet. The chemical shift will be
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influenced by the deshielding effect of the aromatic ring.

o Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is typically a broad
singlet and its chemical shift can vary depending on the solvent and concentration.

13C NMR Spectroscopy: Protocol and Interpretation

Experimental Protocol: The 133C NMR spectrum is recorded on the same sample solution used
for tH NMR. Due to the low natural abundance of 13C, a larger number of scans is typically
required.

Interpretation: The proton-decoupled 3C NMR spectrum will show distinct signals for each
unique carbon atom in the molecule.

e Aromatic Carbons: Due to the symmetry of the 3,5-dichloro substitution, four signals are
expected for the aromatic carbons: one for the carbon attached to the acetic acid group (C1),
one for the two carbons bearing the chlorine atoms (C3 and C5), one for the two carbons
adjacent to the chloro-substituted carbons (C2 and C6), and one for the carbon at the para
position (C4).

o Methylene Carbon (-CHz-): A single signal is expected for the methylene carbon.

e Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid will appear as a
single, downfield signal, typically in the range of 170-180 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The IR spectrum of 2-(3,5-Dichlorophenyl)acetic acid is characterized by the vibrational
frequencies of its key functional groups.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
PubChem indicates the availability of an FTIR spectrum obtained using a KBr-Pellet technique
on a Bruker IFS 85 instrument.[1]

Interpretation of Key Peaks:
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Wavenumber (cm~?) Vibration Functional Group
~3300-2500 (broad) O-H stretch Carboxylic Acid
~1700 C=0 stretch Carboxylic Acid
~1600, ~1470 C=C stretch Aromatic Ring
~1300-1200 C-O stretch Carboxylic Acid
~800-600 C-Cl stretch Aryl Halide

The broad O-H stretching band is characteristic of the hydrogen-bonded carboxylic acid dimer.
The strong carbonyl absorption confirms the presence of the carboxylic acid group. The
aromatic C=C stretching and C-ClI stretching vibrations provide evidence for the dichlorinated
phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: The mass spectrum is typically obtained using an electron ionization
(EIl) source coupled with a mass analyzer. The molecule is ionized, and the resulting charged
fragments are separated based on their mass-to-charge ratio (m/z).

Interpretation of Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak [M]* corresponding to the
molecular weight of the compound (205.04 g/mol ). Due to the presence of two chlorine atoms,
a characteristic isotopic pattern for [M]*, [M+2]*, and [M+4]* in an approximate ratio of 9:6:1
will be observed.

Expected Fragmentation Pathway:
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[C7HsCI2]* - CH2 [CeH3Cl2]*
m/z = 159/161/163 m/z = 145/147/149

ﬂv[
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m/z = 204/206/208 [CsHeClO2]* ]

m/z = 169/171

Click to download full resolution via product page
Caption: Proposed mass spectrometry fragmentation of 2-(3,5-Dichlorophenyl)acetic acid.
Key fragment ions would include:
e Loss of the carboxylic acid group (-COOH): This would result in a prominent fragment ion.
e Loss of a chlorine atom (-Cl): This fragmentation is also a likely event.

¢ Loss of the entire acetic acid side chain (-CH2COOH): This would lead to the dichlorophenyl
cation.

The relative intensities of these fragment ions provide valuable structural information.

Safety and Handling

2-(3,5-Dichlorophenyl)acetic acid is classified as a hazardous substance. It is known to
cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should
be worn when handling this compound. All work should be conducted in a well-ventilated fume
hood.

Conclusion

The spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating
characterization of 2-(3,5-Dichlorophenyl)acetic acid. The combined interpretation of these
techniques confirms the molecular structure and provides the necessary analytical foundation
for its use in research and development. This guide serves as a technical resource for
scientists, enabling a deeper understanding of this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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